molecular formula C10H16N2O4S B2691443 N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide CAS No. 1334373-81-7

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide

Cat. No. B2691443
CAS RN: 1334373-81-7
M. Wt: 260.31
InChI Key: TYAJKXGYUNONFZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide, commonly known as HMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMS is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of HMS is not fully understood. However, it is believed that HMS exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HMS has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. The exact mechanism by which HMS exerts its anti-bacterial effects is not fully understood.
Biochemical and Physiological Effects:
HMS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMS can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HMS has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, HMS has been shown to have antibacterial effects against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using HMS in lab experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, HMS has been extensively studied and its potential therapeutic applications have been well documented. However, one limitation of using HMS in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications.

Future Directions

There are several future directions for research on HMS. One potential area of investigation is the use of HMS in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications. Another area of research could be the development of novel derivatives of HMS with improved pharmacological properties. Finally, the antibacterial effects of HMS could be further investigated to determine its potential use as an antibiotic.

Synthesis Methods

HMS can be synthesized by reacting 2-methyl-3-hydroxypropylamine with pyridine-3-sulfonyl chloride. The resulting product is purified by column chromatography to obtain pure HMS. The synthesis of HMS is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

HMS has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. HMS has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, HMS has been shown to exhibit antibacterial properties and has been investigated for its potential use as an antibiotic.

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-10(13,8-16-2)7-12-17(14,15)9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAJKXGYUNONFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide

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